![molecular formula C15H22N2O2 B7591148 (3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7591148.png)
(3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide
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Overview
Description
(3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a synthetic compound that is used for various scientific research purposes. The compound has shown promising results in various studies, and researchers are exploring its potential for future applications.
Mechanism of Action
The exact mechanism of action of (3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation
2. Induction of apoptosis
3. Reduction of inflammation
4. Improvement of cognitive function
Advantages and Limitations for Lab Experiments
The advantages of using (3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide in lab experiments include its high potency and selectivity. It has also shown promising results in various studies, making it a potential candidate for future research. However, the limitations of using the compound include its high cost and limited availability.
Future Directions
There are several future directions for research on (3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide. Some of these directions include:
1. Further studies on the compound's mechanism of action
2. Exploration of its potential as an anti-cancer agent
3. Investigation of its potential as a treatment for neurological disorders
4. Development of more cost-effective synthesis methods for the compound
5. Studies on the compound's long-term safety and toxicity
Conclusion:
In conclusion, (3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide is a promising compound that has shown potential for various scientific research applications. Its high potency and selectivity make it a potential candidate for future research. Further studies on the compound's mechanism of action and long-term safety are needed to fully understand its potential for future applications.
Synthesis Methods
The synthesis of (3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide involves a multi-step process. The initial step involves the reaction of tert-butylbenzene with ethyl chloroformate to form tert-butylbenzyl carbamate. This is followed by the reaction of the carbamate with 3-hydroxypyrrolidine to form the desired compound.
Scientific Research Applications
(3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide has been extensively studied for its potential application in various scientific research areas. Some of the research areas where the compound has shown promising results include:
1. Cancer Research: The compound has shown potential as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: The compound has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that it can improve cognitive function and reduce the symptoms of these disorders.
3. Pain Management: The compound has shown potential as a pain management agent. Studies have shown that it can reduce pain and inflammation in animal models.
properties
IUPAC Name |
(3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)12-6-4-5-7-13(12)16-14(19)17-9-8-11(18)10-17/h4-7,11,18H,8-10H2,1-3H3,(H,16,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQLYALUWSMSNK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)N2CC[C@@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-(2-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxamide |
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